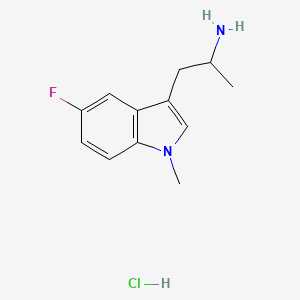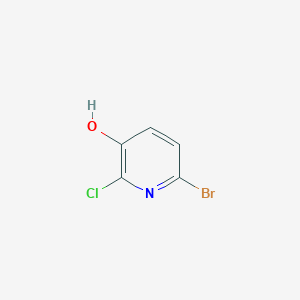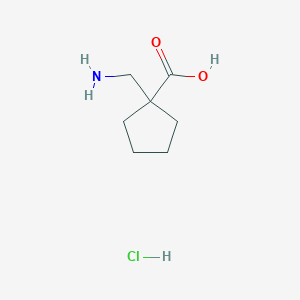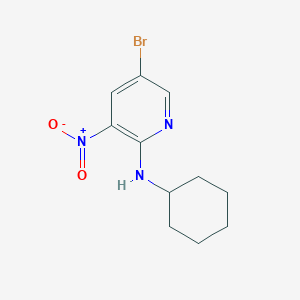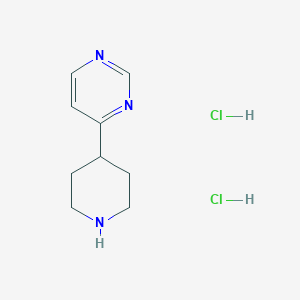
5-aminoetil-1-boc-indol HCl
Descripción general
Descripción
The compound “tert-butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate hydrochloride” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, and the “2-aminoethyl” group suggests the presence of an amine functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indole derivative with a tert-butyl carboxylate in the presence of a suitable catalyst . The exact conditions would depend on the specific reagents and catalysts used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, along with the attached tert-butyl, carboxylate, and 2-aminoethyl groups . The exact three-dimensional structure would depend on the specific arrangement of these groups around the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or amidation, while the amine group could participate in reactions such as alkylation or acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate and amine groups could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Síntesis de Marcos Heterocíclicos
El grupo indol es un bloque de construcción versátil en la síntesis orgánica, particularmente en la construcción de diversos marcos heterocíclicos. 5-aminoetil-1-boc-indol clorhidrato puede experimentar reacciones de cicloadición para crear estructuras complejas como ciclohepta[b]indoles, tetrahidrocarbazoles e indolinas . Estas reacciones son atómicamente económicas y se alinean con los principios de la química verde, ofreciendo un enfoque sostenible para sintetizar compuestos biológicamente relevantes.
Funcionalización Catalizada por Metales
Este compuesto es fundamental en las reacciones de funcionalización catalizada por metales. Los avances recientes muestran su utilidad en la funcionalización selectiva en varias posiciones del anillo indol, como las posiciones C2/C3 y las posiciones remotas C4/C7 . Estos métodos permiten la creación de moléculas complejas con aplicaciones potenciales en química medicinal y ciencia de materiales.
Actividad Biológica
Los derivados del indol, incluido 5-aminoetil-1-boc-indol clorhidrato, son conocidos por su amplia gama de actividades biológicas. Sirven como intermediarios clave en la síntesis de compuestos con propiedades antivirales, antiinflamatorias y anticancerígenas . Su papel como farmacóforos los hace valiosos en el descubrimiento y desarrollo de fármacos.
Aplicaciones de la Química Verde
El papel del compuesto en las reacciones atómicamente económicas lo hace significativo en las aplicaciones de la química verde. Se puede utilizar para desarrollar rutas de síntesis ecológicas para moléculas complejas, reduciendo el desperdicio y el consumo de energía en los procesos químicos .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 5-(2-aminoethyl)indole-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17;/h4-5,7,9-10H,6,8,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUXVSOQEVWKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674211 | |
| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-50-3 | |
| Record name | tert-Butyl 5-(2-aminoethyl)-1H-indole-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


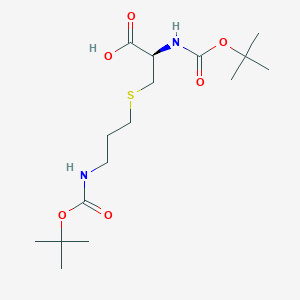
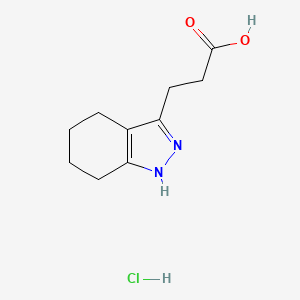
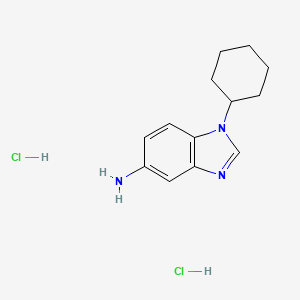
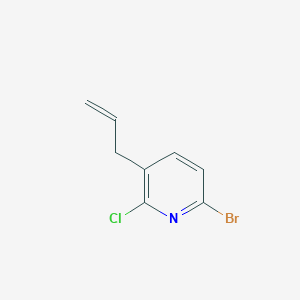
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)


